pep2-EVKI acetate
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Overview
Description
Pep2-EVKI acetate is a cell-permeable peptide that interferes with the interaction between protein interacting with C-kinase (PICK1) and GluR2 AMPA receptor subunits . This compound is primarily used in neuroscience research to study the regulation of synaptic strength and AMPA receptor subunit composition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pep2-EVKI acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pep2-EVKI acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: Used in SPPS to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Used to protect functional groups during synthesis. Examples include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).
Cleavage Reagents: Used to remove the peptide from the resin.
Major Products
Scientific Research Applications
Pep2-EVKI acetate is widely used in neuroscience research to study the regulation of synaptic strength and AMPA receptor subunit composition. It selectively blocks PICK1 interactions, which has been shown to affect synaptic AMPAR function . This compound is also used to investigate the mechanisms underlying cocaine-induced reinstatement of drug-seeking behavior .
Mechanism of Action
Pep2-EVKI acetate exerts its effects by selectively disrupting the binding of the AMPA receptor subunit GluA2 to PICK1 at the C-terminal PDZ site . This disruption prevents the internalization of AMPARs, thereby affecting synaptic strength and plasticity . The molecular targets involved include the GluA2 subunit of AMPAR and the PICK1 protein .
Comparison with Similar Compounds
Similar Compounds
Pep2-SVKI: Contains the type II C-terminal PDZ-binding motif of GluR2 and prevents PDZ protein interactions with GluR2.
Pep2-SVKE: A control peptide that does not block PDZ protein interactions.
Uniqueness
Pep2-EVKI acetate is unique in its selective disruption of PICK1 interactions without affecting the binding of GluA2 to other proteins such as GRIP or ABP . This specificity makes it a valuable tool for studying the role of PICK1 in synaptic plasticity and drug addiction .
Properties
Molecular Formula |
C64H99N13O21 |
---|---|
Molecular Weight |
1386.5 g/mol |
IUPAC Name |
acetic acid;(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C62H95N13O19.C2H4O2/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35;1-2(3)4/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94);1H3,(H,3,4)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-;/m0./s1 |
InChI Key |
WTADNYHHPBHEHC-CFRYKBPSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Origin of Product |
United States |
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